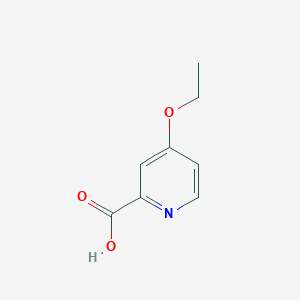

4-Ethoxypicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-6-3-4-9-7(5-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLLCKJVOTHEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethoxypicolinic Acid

Introduction

4-Ethoxypicolinic acid is a pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring substituted with both a carboxylic acid and an ethoxy group, makes it a valuable building block for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The electronic properties of the pyridine ring, modulated by the electron-donating ethoxy group at the 4-position, influence the acidity of the carboxylic acid and the overall reactivity of the molecule, offering unique opportunities for molecular design and lead optimization.

This technical guide provides a comprehensive overview of two robust and field-proven synthetic pathways for the preparation of this compound. The methodologies are presented with a focus on the underlying chemical principles, providing researchers with the necessary insights to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed. Each protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Synthetic Pathways

Two primary and logically sound synthetic routes to this compound are detailed below. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway A: From 4-Chloropicolinic Acid

This pathway commences with the commercially available 4-chloropicolinic acid and involves a two-step sequence: an initial esterification to protect the carboxylic acid and enhance the solubility of the intermediate, followed by a nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group. The final step is the hydrolysis of the ester to yield the target molecule.

Caption: Synthetic workflow for this compound starting from 4-chloropicolinic acid.

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester via a Fischer esterification. This is a crucial step as the presence of the free carboxylic acid can interfere with the subsequent nucleophilic substitution reaction by reacting with the basic nucleophile. The esterification also improves the solubility of the starting material in organic solvents.

Experimental Protocol:

-

To a stirred suspension of 4-chloropicolinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram of starting material), cautiously add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford ethyl 4-chloropicolinate as a crude product, which can be purified by column chromatography.

The core transformation in this pathway is the nucleophilic aromatic substitution of the chloride at the 4-position of the pyridine ring with an ethoxide ion. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this SNAr reaction.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2-1.5 eq) to absolute ethanol (15-20 mL per gram of ethyl 4-chloropicolinate) under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely dissolved, add the ethyl 4-chloropicolinate (1.0 eq) to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and neutralize with a dilute aqueous solution of hydrochloric acid.

-

Remove the ethanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield crude ethyl 4-ethoxypicolinate. Purification can be achieved by column chromatography.

The final step is the saponification of the ethyl ester to liberate the desired carboxylic acid. Base-catalyzed hydrolysis is generally preferred as it is an irreversible process, driving the reaction to completion.[1]

Experimental Protocol:

-

Dissolve the ethyl 4-ethoxypicolinate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 3-4 with dilute hydrochloric acid, which will precipitate the this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield pure this compound.

Pathway B: From 4-Hydroxypicolinic Acid

This alternative pathway utilizes 4-hydroxypicolinic acid as the starting material. The synthesis proceeds through an initial esterification, followed by a Williamson ether synthesis to introduce the ethyl group, and concludes with the hydrolysis of the ester.

Caption: Synthetic workflow for this compound starting from 4-hydroxypicolinic acid.

Similar to Pathway A, the first step is the protection of the carboxylic acid as an ethyl ester to prevent its interference in the subsequent etherification step.

Experimental Protocol:

-

Suspend 4-hydroxypicolinic acid (1.0 eq) in absolute ethanol (10-15 mL per gram).

-

Add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and neutralize with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 4-hydroxypicolinate.

This key step involves the O-alkylation of the hydroxyl group of ethyl 4-hydroxypicolinate with an ethyl halide in the presence of a base. This classic SN2 reaction is a reliable method for ether formation.[2][3]

Experimental Protocol:

-

To a solution of ethyl 4-hydroxypicolinate (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a base like potassium carbonate (2.0-3.0 eq).

-

Add ethyl iodide or ethyl bromide (1.2-1.5 eq) to the mixture.

-

Heat the reaction mixture to reflux and stir for 8-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude ethyl 4-ethoxypicolinate, which can be purified by column chromatography.

The final step is identical to that in Pathway A, involving the saponification of the ethyl ester to yield the target this compound.

Experimental Protocol:

-

Dissolve ethyl 4-ethoxypicolinate (1.0 eq) in an ethanol/water mixture.

-

Add sodium hydroxide (2.0-3.0 eq) and reflux for 2-4 hours.

-

Cool the reaction and remove the ethanol.

-

Acidify the aqueous residue with dilute HCl to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Summary

The following table summarizes the key transformations and typical yields for the synthesis of this compound via the two proposed pathways. Please note that yields are highly dependent on the specific reaction conditions and purification techniques employed.

| Pathway | Step | Transformation | Starting Material | Product | Typical Yield (%) |

| A | 1 | Esterification | 4-Chloropicolinic Acid | Ethyl 4-Chloropicolinate | 80-90 |

| A | 2 | Nucleophilic Aromatic Substitution | Ethyl 4-Chloropicolinate | Ethyl 4-Ethoxypicolinate | 70-85 |

| A | 3 | Hydrolysis | Ethyl 4-Ethoxypicolinate | This compound | >90 |

| B | 1 | Esterification | 4-Hydroxypicolinic Acid | Ethyl 4-Hydroxypicolinate | 85-95 |

| B | 2 | Williamson Ether Synthesis | Ethyl 4-Hydroxypicolinate | Ethyl 4-Ethoxypicolinate | 75-90 |

| B | 3 | Hydrolysis | Ethyl 4-Ethoxypicolinate | This compound | >90 |

Conclusion

This technical guide has outlined two efficacious and reproducible synthetic routes to this compound. Both pathways employ well-established and understood chemical transformations, offering flexibility in the choice of starting materials. The detailed experimental protocols, coupled with the mechanistic rationale, provide researchers and drug development professionals with a solid foundation for the synthesis of this important heterocyclic building block. The successful implementation of these synthetic strategies will enable the further exploration of the chemical space around this compound and facilitate the development of novel therapeutic agents.

References

- Cai, X., et al. (2008). Preparation of picolinamide derivatives as kinase inhibitors.

-

Fischer Esterification. OperaChem. [Link]

-

Williamson Ether Synthesis. Wikipedia. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

Sources

An In-Depth Technical Guide to 4-Ethoxypicolinic Acid: Structure, Properties, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Ethoxypicolinic acid (CAS No. 17076-14-1), a heterocyclic carboxylic acid of interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The document details the molecule's fundamental chemical structure, physicochemical properties, and predicted spectroscopic profile. Furthermore, it outlines a plausible synthetic pathway, discusses potential reactivity, and explores its applications as a versatile building block. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving substituted pyridine derivatives.

Chemical Identity and Structure

This compound, also known as 4-Ethoxypyridine-2-carboxylic acid, is a derivative of picolinic acid, which is pyridine-2-carboxylic acid. The core structure consists of a pyridine ring functionalized with a carboxylic acid group at the 2-position and an ethoxy group at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in chemical synthesis.

-

Systematic IUPAC Name: 4-Ethoxypyridine-2-carboxylic acid

-

Common Name: this compound[1]

-

CAS Number: 17076-14-1[1]

-

Molecular Formula: C₈H₉NO₃[1]

-

Molecular Weight: 167.16 g/mol [1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The properties of this compound are derived from its constituent functional groups: the aromatic pyridine ring, the acidic carboxylic acid, and the ether linkage. The following table summarizes its key physical and chemical data based on available literature and predictive models.

| Property | Value | Source |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 337.4 ± 22.0 °C (Predicted) | [1] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.14 ± 0.50 (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for structure verification. While specific experimental spectra for this compound are not widely published, a theoretical profile can be predicted based on its structure, providing a valuable reference for researchers.[2][3]

-

¹H NMR Spectroscopy:

-

Ethoxy Group: A triplet signal (3H) around δ 1.4 ppm corresponding to the methyl protons (-CH₃) and a quartet signal (2H) around δ 4.1 ppm for the methylene protons (-O-CH₂-).

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position, adjacent to the carboxylic acid, is expected to be the most downfield. The protons at the 3 and 5-positions will also show characteristic shifts and coupling patterns.

-

Carboxylic Acid Proton: A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Carboxylic Acid Carbonyl: A signal around δ 165-170 ppm.

-

Pyridine Ring Carbons: Five distinct signals in the range of δ 110-165 ppm. The carbon bearing the ethoxy group (C4) and the carbon bearing the carboxylic acid (C2) will be significantly shifted.

-

Ethoxy Group Carbons: A signal for the methylene carbon (-O-CH₂-) around δ 65-70 ppm and a signal for the methyl carbon (-CH₃) around δ 14-16 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl of the carboxylic acid.

-

C-O Stretch: Absorptions around 1200-1300 cm⁻¹ (from the acid and ether) and 1000-1100 cm⁻¹ (from the ether).

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 167 corresponding to the molecular weight.

-

Key Fragmentation Patterns: Expect losses of the ethoxy group ([M-45]⁺) and the carboxylic acid group ([M-45]⁺), as well as potential fragmentation of the pyridine ring.

-

Synthesis and Reactivity

Proposed Synthetic Pathway

While multiple synthetic routes are conceivable, a highly plausible and efficient method involves the etherification of a 4-hydroxypicolinic acid precursor. This strategy leverages the well-established Williamson ether synthesis, a robust and reliable reaction in organic chemistry.

The proposed synthesis starts from the commercially available 4-hydroxypicolinic acid. The phenolic hydroxyl group is deprotonated with a suitable base to form a nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Exemplary)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxypicolinic acid (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Reagent Addition: Add ethyl iodide (EtI, 1.5 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into ice water.

-

Acidification: Carefully acidify the aqueous solution with 1M HCl to a pH of ~4-5 to precipitate the product.

-

Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

-

Carboxylic Acid: The acid group is the primary site for reactions such as esterification (with alcohols under acidic conditions), amide bond formation (with amines using coupling agents), and reduction to the corresponding alcohol.

-

Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it basic and nucleophilic. It can be protonated, alkylated, or oxidized to form an N-oxide.

-

Aromatic Ring: The pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic aromatic substitution than electrophilic substitution.

Applications in Research and Development

This compound is not just a laboratory chemical; it is a strategic building block with significant potential in several high-value research areas.

-

Medicinal Chemistry: The picolinic acid scaffold is a well-known pharmacophore and a privileged structure in drug design. Its ability to chelate metal ions is crucial for the mechanism of some therapeutic agents. As a substituted derivative, this compound can be used to synthesize novel compounds with tailored solubility, lipophilicity, and metabolic stability, potentially leading to new drug candidates. Related structures like pipecolinic acid are fundamental to the synthesis of anesthetics and immunosuppressants.[4]

-

Ligand Synthesis: The presence of both a nitrogen atom in the pyridine ring and a carboxylic acid group makes this molecule an excellent bidentate ligand for coordinating with a wide range of metal ions. These metal complexes have potential applications in catalysis, materials science, and as imaging agents.

-

Materials Science: Heterocyclic compounds are often used in the development of organic electronics and liquid crystals.[5] The rigid, polar structure of this compound makes it a candidate for incorporation into polymers or organic materials with specific electronic or optical properties.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards, and appropriate precautions must be taken.

GHS Hazard Classification: [1]

| Hazard Class | Statement Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Measures: [1][6]

-

Engineering Controls: Always handle this chemical in a well-ventilated area or a certified laboratory fume hood.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place, as recommended between 2-8°C.[1]

-

First Aid:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Conclusion

This compound is a versatile heterocyclic compound with a well-defined structure and predictable chemical properties. Its value lies in its potential as a sophisticated building block for creating more complex molecules with applications spanning from pharmaceuticals to advanced materials. This guide has provided the core technical information necessary for researchers to understand its characteristics, synthesize it, and handle it safely, thereby facilitating its use in pioneering research and development projects.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.

- Cayman Chemical. (2024). Safety Data Sheet - Ethacrynic Acid.

- CDN Isotopes. (n.d.). Safety Data Sheet - Tetracosanoic Acid.

- Fisher Scientific. (2024). SAFETY DATA SHEET - 4-Ethoxybenzoic acid.

- ChemicalBook. (2025). 4-Ethoxypyridine-2-carboxylic acid | 17076-14-1.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Picolinic acid.

- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

- ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- ChemicalBook. (2025). 4-Ethoxybenzoic acid | 619-86-3.

- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.

- ChemicalBook. (2025). 4-ETHOXYPHENYLACETIC ACID | 4919-33-9.

- University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of L(-)-Pipecolinic Acid in Modern Drug Synthesis.

Sources

- 1. 4-Ethoxypyridine-2-carboxylic acid | 17076-14-1 [chemicalbook.com]

- 2. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 3. lehigh.edu [lehigh.edu]

- 4. nbinno.com [nbinno.com]

- 5. 4-Ethoxybenzoic acid | 619-86-3 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to 4-Ethoxypicolinic Acid: Synthesis, Identification, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxypicolinic acid, a substituted pyridine carboxylic acid, is a molecule of significant interest in the fields of medicinal chemistry and drug discovery. Its structural features, combining a picolinic acid scaffold with an ethoxy substituent, offer a versatile platform for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, methods of analysis, synthesis, and its role in the development of new chemical entities.

Core Identification

CAS Number: 17076-14-1[1]

Molecular Formula: C₈H₉NO₃[1]

Molecular Weight: 167.16 g/mol [1]

Synonyms: 4-Ethoxypyridine-2-carboxylic acid[1]

| Property | Value | Source |

| Boiling Point | 337.4±22.0 °C (Predicted) | [1] |

| Density | 1.231±0.06 g/cm³ (Predicted) | [1] |

| pKa | 1.14±0.50 (Predicted) | [1] |

| Appearance | White to off-white solid | [1] |

Spectroscopic and Chromatographic Identification

Accurate identification of this compound is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques provides a definitive analytical fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Ethyl Group (OCH₂CH₃): A triplet integrating to 3 protons is expected around δ 1.3-1.5 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.0-4.3 ppm (OCH₂).

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm) are anticipated. The proton at position 3 will likely appear as a doublet, the proton at position 5 as a doublet of doublets, and the proton at position 6 as a doublet. The specific chemical shifts will be influenced by the electron-donating ethoxy group and the electron-withdrawing carboxylic acid group.

-

Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically above δ 10 ppm, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Ethyl Group (OCH₂CH₃): Two signals are expected, one around δ 14-16 ppm for the methyl carbon and another around δ 63-65 ppm for the methylene carbon.

-

Pyridine Ring Carbons: Five distinct signals are anticipated in the aromatic region. The carbon bearing the ethoxy group (C4) will be shifted downfield. The carbon of the carboxylic acid (C2) and the other ring carbons will have characteristic chemical shifts influenced by the substituents.

-

Carboxylic Acid Carbon (COOH): A signal in the range of δ 165-175 ppm is expected for the carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region correspond to the vibrations of the pyridine ring.

-

C-O Stretch (Ether): A distinct band in the region of 1200-1250 cm⁻¹ is expected for the aryl-alkyl ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

-

Molecular Ion Peak: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 168.1. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z 166.1.

-

Fragmentation Pattern: Common fragmentation pathways for picolinic acids involve the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule. The ethoxy group may also undergo fragmentation, leading to the loss of an ethyl radical (29 Da) or ethene (28 Da). A detailed analysis of the fragmentation pattern can confirm the structure of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for its quantification. A reversed-phase HPLC method would be appropriate.

Typical HPLC Method Parameters:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of organic acids.

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent like acetonitrile or methanol is typically employed.

-

Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 260-280 nm) would be suitable.

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

This method would allow for the separation of this compound from starting materials, byproducts, and degradation products, ensuring the quality of the compound for its intended application.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, typically starting from commercially available pyridine derivatives. While a specific, detailed experimental protocol for this compound is not widely published, a general and logical synthetic strategy can be derived from related preparations of 4-alkoxypicolinic acids.

One plausible synthetic pathway involves the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a picolinic acid derivative with ethoxide.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of 4-Ethoxypicolinonitrile (Williamson Ether Synthesis approach)

-

To a solution of 4-hydroxypicolinonitrile in a suitable anhydrous solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add ethyl iodide or ethyl bromide dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-ethoxypicolinonitrile.

Step 2: Hydrolysis of 4-Ethoxypicolinonitrile to this compound

-

Dissolve the 4-ethoxypicolinonitrile in a mixture of a suitable alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a concentrated acid (e.g., HCl) to a pH of approximately 3-4, which should precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

This generalized protocol highlights the key transformations. The specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for optimal yield and purity.

Safety and Handling

-

Hazard Statements (Inferred): Likely to be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[1][2][3]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5]

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3][4][5]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1][2][3][4][5]

-

Store in a tightly closed container in a cool, dry place.[1]

-

Applications in Research and Drug Development

Picolinic acid and its derivatives are important building blocks in medicinal chemistry due to their ability to act as scaffolds for the synthesis of more complex molecules. The pyridine nitrogen can be involved in hydrogen bonding or coordination with metal ions in biological systems, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

The ethoxy group at the 4-position of the pyridine ring in this compound can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

-

Scaffold for Synthesis: this compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds with potential biological activities.

-

Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new lead compounds for various therapeutic targets.

-

Coordination Chemistry: The picolinate moiety can act as a chelating ligand for metal ions, making it a candidate for the development of metal-based drugs or imaging agents.

While specific examples of drugs derived directly from this compound are not prominent in the literature, the broader class of substituted picolinic acids has been explored for a range of therapeutic areas, including as anti-inflammatory, anti-viral, and anti-cancer agents.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and versatile functional groups make it an attractive building block for the creation of novel molecules with potential therapeutic value. This guide has provided a comprehensive overview of its identification, synthesis, and potential applications, emphasizing the importance of rigorous analytical characterization and safe handling practices. As the demand for new and effective pharmaceuticals continues to grow, the exploration of such versatile scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

Sources

- 1. 4-Ethoxypyridine-2-carboxylic acid | 17076-14-1 [chemicalbook.com]

- 2. 4-METHOXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

Starting materials for 4-Ethoxypicolinic acid synthesis

An In-depth Technical Guide to the Synthesis of 4-Ethoxypicolinic Acid: Starting Materials and Core Methodologies

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. This compound, a substituted pyridine carboxylic acid, serves as a crucial building block in the creation of various pharmacologically active compounds. Its synthesis, therefore, is of significant interest. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid at the 2-position and an ethoxy group at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate in medicinal chemistry, contributing to the development of new therapeutic agents. The efficiency and scalability of its synthesis are paramount for its practical application in drug discovery and development pipelines.

This guide will delve into the two most direct and industrially relevant synthetic strategies for this compound, starting from commercially available precursors: 4-chloropicolinic acid and 4-hydroxypicolinic acid. A third, more complex route commencing from furfural, which is detailed in patent literature for related structures, will also be discussed to provide a comprehensive overview of the synthetic landscape.

Route 1: Nucleophilic Aromatic Substitution of 4-Chloropicolinic Acid

This is arguably the most direct approach, leveraging the reactivity of a halogenated pyridine ring towards nucleophilic substitution. The chloro-substituent at the 4-position of the pyridine ring is susceptible to displacement by an alkoxide, in this case, sodium ethoxide.

Chemical Principles

The electron-withdrawing nature of the nitrogen atom in the pyridine ring, along with the carboxylic acid group, activates the 4-position for nucleophilic attack. The reaction proceeds via a Meisenheimer-like intermediate, where the ethoxide ion adds to the ring before the chloride ion is expelled, restoring aromaticity.

Experimental Protocol

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

-

Reaction with 4-Chloropicolinic Acid: Once the sodium has completely dissolved to form sodium ethoxide, add 4-chloropicolinic acid to the solution.[1][2][3]

-

Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium ethoxide with an aqueous acid (e.g., hydrochloric acid) to a pH of approximately 4-5. The product, this compound, will precipitate out of the solution.

-

Purification: The crude product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality and Optimization

-

Anhydrous Conditions: The use of anhydrous ethanol is critical to prevent the formation of 4-hydroxypicolinic acid as a byproduct.

-

Inert Atmosphere: An inert atmosphere prevents the oxidation of sodium ethoxide.

-

Temperature Control: While reflux is generally required to drive the reaction to completion, excessive temperatures could lead to side reactions.

-

Stoichiometry: An excess of sodium ethoxide is typically used to ensure complete conversion of the 4-chloropicolinic acid.

Route 2: Williamson Ether Synthesis from 4-Hydroxypicolinic Acid

This classical ether synthesis method is another viable route, starting from the readily available 4-hydroxypicolinic acid.[4][5][6] This approach involves the deprotonation of the hydroxyl group to form a phenoxide-like species, which then acts as a nucleophile to attack an ethylating agent.

Chemical Principles

The Williamson ether synthesis is a two-step process. First, a base is used to deprotonate the hydroxyl group of 4-hydroxypicolinic acid, forming a more potent nucleophile. In the second step, this nucleophile attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to form the ether linkage.

Experimental Protocol

-

Deprotonation: In a suitable solvent such as dimethylformamide (DMF) or acetonitrile, suspend 4-hydroxypicolinic acid. Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at room temperature.

-

Addition of Ethylating Agent: Once the deprotonation is complete (indicated by the cessation of gas evolution if NaH is used), add an ethylating agent like ethyl iodide or ethyl bromide to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and quench any excess base by the careful addition of water. Acidify the mixture with a suitable acid to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallization can be employed for further purification.

Causality and Optimization

-

Choice of Base: A strong base is required to fully deprotonate the phenolic hydroxyl group. Sodium hydride is very effective, but potassium carbonate is a safer and often adequate alternative.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal as it can dissolve the reactants and facilitate the SN2 reaction.

-

Ethylating Agent: Ethyl iodide is more reactive than ethyl bromide but also more expensive. The choice may depend on the desired reaction rate and cost considerations.

-

Potential for O- vs. C-alkylation: While O-alkylation is the desired outcome, there is a possibility of C-alkylation on the pyridine ring, although it is generally less favored under these conditions.

Route 3: Multi-step Synthesis from Furfural via Nitrile Intermediate

For the synthesis of related compounds like 4-alkoxy-3-hydroxypicolinic acids, a more intricate route starting from the inexpensive feedstock furfural has been described in the patent literature.[7][8][9] This pathway involves the formation of a picolinonitrile intermediate, which is then hydrolyzed to the carboxylic acid. While this specific patent describes the synthesis of a 3-hydroxy derivative, the principles of nitrile hydrolysis are broadly applicable.

Chemical Principles

This route involves several distinct chemical transformations:

-

Ring Formation: Furfural is converted to a substituted picolinonitrile through a series of reactions including cyano-amination and bromination/rearrangement.[7][8]

-

Alkoxylation: A bromo-substituted picolinonitrile undergoes nucleophilic substitution with an alkoxide to introduce the alkoxy group.

-

Nitrile Hydrolysis: The nitrile group is then hydrolyzed to a carboxylic acid under either acidic or alkaline conditions.[10]

Experimental Protocol for Nitrile Hydrolysis (General)

-

Acidic Hydrolysis: Heat the 4-ethoxypicolinonitrile under reflux with a dilute mineral acid such as hydrochloric acid or sulfuric acid.[10] The reaction proceeds first to the corresponding amide and then to the carboxylic acid and ammonium salt.[10]

-

Alkaline Hydrolysis: Alternatively, heat the nitrile under reflux with an aqueous solution of a strong base like sodium hydroxide.[10] This initially forms the sodium salt of the carboxylic acid and ammonia gas.[10]

-

Work-up and Isolation:

-

For acidic hydrolysis, upon cooling, the carboxylic acid may precipitate. The product can be isolated by filtration.

-

For alkaline hydrolysis, the reaction mixture must be acidified with a strong acid after cooling to precipitate the free carboxylic acid.[10]

-

-

Purification: The crude this compound can be purified by recrystallization.

Causality and Optimization

-

Reaction Conditions for Hydrolysis: The choice between acidic and alkaline hydrolysis may depend on the stability of the other functional groups on the molecule. Both methods are generally effective.

-

Control of Intermediates: In this multi-step synthesis, the purification and characterization of each intermediate are crucial for the overall success of the synthesis.

Data Summary

| Starting Material | Key Reactions | Advantages | Disadvantages |

| 4-Chloropicolinic Acid | Nucleophilic Aromatic Substitution | Direct, one-step reaction | Requires handling of sodium metal |

| 4-Hydroxypicolinic Acid | Williamson Ether Synthesis | Utilizes a common and reliable reaction | Requires a strong base like NaH |

| Furfural (via nitrile) | Multi-step synthesis, Nitrile Hydrolysis | Starts from an inexpensive feedstock | Long and complex synthetic route |

Visualizing the Synthetic Pathways

Route 1: From 4-Chloropicolinic Acid

Caption: Synthesis of this compound from 4-Chloropicolinic Acid.

Route 2: From 4-Hydroxypicolinic Acid

Caption: Williamson Ether Synthesis of this compound.

Conclusion

The synthesis of this compound can be efficiently achieved through several synthetic routes, with the choice of starting material being a critical determinant of the overall strategy. The nucleophilic aromatic substitution of 4-chloropicolinic acid and the Williamson ether synthesis of 4-hydroxypicolinic acid represent the most direct and practical approaches for laboratory and potential pilot-scale production. While more complex routes from basic feedstocks like furfural exist, they are generally more suited for the synthesis of more complex, substituted analogues. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for achieving high yields and purity of the final product, thereby facilitating its application in the demanding field of drug development.

References

- 1. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]

- 2. 4-Chloro-2-pyridinecarboxylic Acid | 5470-22-4 | TCI AMERICA [tcichemicals.com]

- 3. 4-Chloro-2-pyridinecarboxylic acid | CAS#:5470-22-4 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. 22468-26-4|4-Hydroxypicolinic acid|BLD Pharm [bldpharm.com]

- 6. 4-Hydroxypicolinic acid [oakwoodchemical.com]

- 7. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 8. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids - Google Patents [patents.google.com]

- 9. RU2744834C2 - Method for producing 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 10. chemguide.co.uk [chemguide.co.uk]

Introduction: Elucidating the Molecular Signature of 4-Ethoxypicolinic Acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a derivative of pyridine-2-carboxylic acid (picolinic acid), represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As with any novel compound development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive technical overview of the core spectroscopic techniques used to characterize this compound.

Chemical Structure of this compound:

-

Molecular Formula: C₈H₉NO₃

-

Molecular Weight: 167.16 g/mol

-

Key Features: A pyridine ring substituted at position 2 with a carboxylic acid group and at position 4 with an ethoxy group. This combination of an aromatic heterocycle, a carboxylic acid, and an ether linkage gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy

¹H NMR provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift of each proton is dictated by its local electronic environment, while spin-spin coupling reveals adjacent, non-equivalent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar carboxylic acids and the fact that its acidic proton signal will not exchange with the solvent's deuterium as readily as it would in D₂O or CD₃OD.[1] Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS signal to 0 ppm. Integrate all signals to determine the relative number of protons.

Expected Spectral Interpretation:

The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield, often between 10-12 ppm.[2][3] The protons on the pyridine ring are influenced by the electronegative nitrogen and the electron-donating/withdrawing nature of the substituents. The ethoxy group will present as a characteristic ethyl pattern: a quartet for the methylene (-CH₂-) group coupled to the methyl (-CH₃) group, and a triplet for the methyl group coupled to the methylene group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | ~12.0 - 13.0 | Broad Singlet | 1H | Highly deshielded acidic proton, subject to hydrogen bonding.[2][3] |

| H-6 (Pyridine) | ~8.3 - 8.5 | Doublet | 1H | Located ortho to the nitrogen atom, resulting in significant deshielding. |

| H-5 (Pyridine) | ~7.8 - 8.0 | Doublet of Doublets | 1H | Influenced by coupling to both H-6 and H-3. |

| H-3 (Pyridine) | ~7.2 - 7.4 | Doublet | 1H | Shielded relative to H-5 and H-6 due to the influence of the ethoxy group. |

| -OCH₂CH₃ | ~4.1 - 4.3 | Quartet | 2H | Methylene protons adjacent to the oxygen atom, coupled to the methyl group. |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet | 3H | Methyl protons coupled to the adjacent methylene group. |

¹H NMR Experimental Workflow:

Caption: Workflow for ¹H NMR analysis of this compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. While it is less sensitive than ¹H NMR, it provides a direct count of non-equivalent carbons and crucial information about their functional group identity.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

Data Acquisition: Acquire the spectrum on the same spectrometer. A standard ¹³C experiment with proton decoupling (e.g., zgpg30) is used to produce a spectrum of singlets, simplifying interpretation. A longer acquisition time is typically required.

-

Data Processing: Processing steps are similar to those for ¹H NMR. The solvent signal (DMSO-d₆ at ~39.5 ppm) is used for referencing.

Expected Spectral Interpretation:

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing between 160-180 ppm.[2] The aromatic carbons of the pyridine ring have distinct chemical shifts influenced by the nitrogen atom and the substituents.[4] The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -C OOH | ~165 - 170 | Carbonyl carbon of a carboxylic acid, highly deshielded. |

| C -4 (Pyridine) | ~160 - 165 | Attached to the electronegative oxygen of the ethoxy group. |

| C -2 (Pyridine) | ~148 - 152 | Attached to the carboxylic acid group and adjacent to nitrogen.[4] |

| C -6 (Pyridine) | ~145 - 150 | Ortho to the nitrogen atom, resulting in significant deshielding.[4] |

| C -5 (Pyridine) | ~120 - 125 | Beta to the nitrogen atom. |

| C -3 (Pyridine) | ~110 - 115 | Shielded relative to other ring carbons due to the adjacent electron-donating ethoxy group. |

| -OC H₂CH₃ | ~60 - 65 | Methylene carbon adjacent to oxygen. |

| -OCH₂C H₃ | ~14 - 16 | Aliphatic methyl carbon. |

¹³C NMR Experimental Workflow:

Caption: Workflow for ¹³C NMR analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by simply placing the solid sample directly on the ATR crystal.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer. A background spectrum (of air or the pure KBr pellet) is collected first. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The background is automatically subtracted.

-

Data Interpretation: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands corresponding to specific functional groups.

Expected Spectral Interpretation:

The spectrum will be dominated by features from the carboxylic acid, the substituted pyridine ring, and the ethoxy group. The O-H stretch of the carboxylic acid is particularly diagnostic, appearing as a very broad band.[3][5]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very Broad, Strong | Characteristic of hydrogen-bonded dimers in carboxylic acids.[3][5][6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, Medium | C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sharp, Medium | C-H bonds of the ethoxy group. |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency from a typical ~1760 cm⁻¹.[5][6] |

| C=C & C=N Stretch (Aromatic) | 1450 - 1600 | Multiple Medium-Strong Bands | Vibrations of the pyridine ring skeleton.[7][8] |

| C-O Stretch (Ether & Acid) | 1200 - 1300 | Strong | Asymmetric C-O-C stretch of the ethoxy group and C-O of the acid. |

| C-O Stretch (Ether) | 1000 - 1100 | Strong | Symmetric C-O-C stretch of the ethoxy group. |

FT-IR Analysis Workflow:

Caption: Workflow for FT-IR analysis using the ATR method.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. Absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol or methanol. A stock solution should be made by accurately weighing the sample, followed by serial dilution.

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution. Scan a range from approximately 200 to 400 nm.

-

Data Interpretation: The resulting spectrum (absorbance vs. wavelength) is analyzed to find the wavelength(s) of maximum absorbance (λmax).

Expected Spectral Interpretation:

The pyridine ring conjugated with the carboxylic acid group constitutes the primary chromophore. Carboxylic acids themselves typically absorb weakly around 200-215 nm (an n→π* transition), which is often not useful.[2][3][6] However, the extensive conjugation in this compound will shift the π→π* transitions to higher wavelengths, making them easily observable.

| Electronic Transition | Expected λmax (nm) | Rationale |

| π→π | ~260 - 280 | This transition involves the extended π-system of the substituted pyridine ring. The presence of the electron-donating ethoxy group and the carboxylic acid will influence the exact position. |

| n→π | ~210 - 220 | A weaker absorption resulting from the promotion of a non-bonding electron (from oxygen or nitrogen) to an anti-bonding π* orbital.[5][6] |

UV-Vis Analysis Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Data Acquisition: Infuse the solution directly into the ESI source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer). Acquire spectra in both positive and negative ion modes to determine which provides a better signal.

-

Data Interpretation: Analyze the spectrum to identify the molecular ion peak and any characteristic fragment ions.

Expected Spectral Interpretation:

The molecular weight of this compound is 167.16 Da.

| Ion | Expected m/z (Mass-to-Charge Ratio) | Mode | Rationale |

| [M+H]⁺ | 168.1 | Positive | Protonation of the pyridine nitrogen, the most basic site. |

| [M-H]⁻ | 166.1 | Negative | Deprotonation of the acidic carboxylic acid proton. |

| [M+H - H₂O]⁺ | 150.1 | Positive | Loss of water from the protonated carboxylic acid. |

| [M+H - C₂H₄]⁺ | 140.1 | Positive | Loss of ethene from the ethoxy group. |

| [M+H - CO₂H]⁺ | 122.1 | Positive | Loss of the carboxyl group (45 Da), a common fragmentation for aromatic acids.[2] |

Mass Spectrometry Workflow:

Caption: Workflow for ESI-Mass Spectrometry analysis.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds like picolinic acid and 4-ethoxyphenol, appropriate measures should be taken.[9]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This comprehensive spectroscopic approach provides a robust and verifiable characterization of this compound, ensuring its structural integrity for any subsequent research or development application.

References

- Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

Christie, W. W., Brechany, E. Y., & Holman, R. T. (1987). Mass spectra of the picolinyl esters of isomeric mono- and dienoic fatty acids. Lipids, 22(4), 224-228. Available at: [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Available at: [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

-

Tang, K., Taranenko, N. I., Allman, S. L., Chang, L. Y., & Chen, C. H. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673-677. Available at: [Link]

-

JoVE. (n.d.). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Available at: [Link]

-

Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Available at: [Link]

-

Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

NIST. (n.d.). Picolinic acid, TMS derivative. In NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Available at: [Link]

-

ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. Available at: [Link]

-

ResearchGate. (n.d.). Typical UV spectra of the different compound types. Available at: [Link]

-

Clark, R. J. H., & Williams, C. S. (1965). The Far-Infrared Spectra of Metal-Halide Complexes of Pyridine and Related Ligands. Inorganic Chemistry, 4(3), 350–357. Available at: [Link]

- Google Patents. (n.d.). US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.

-

NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet for 6-Phenoxypicolinic acid. Available at: [Link]

-

Bawa, R. A., & El-Gendey, M. S. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

-

FooDB. (2011, September 21). Showing Compound Picolinic acid (FDB022926). Available at: [Link]

- Google Patents. (n.d.). WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids.

-

PubChem. (n.d.). 4-Ethoxyphenol. Available at: [Link]

-

Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 68(7), 1204-1208. Available at: [Link]

-

Csonka, R., Kónya, B., Tökési, N., Wölfling, J., & Frank, É. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6289. Available at: [Link]

-

ResearchGate. (n.d.). Spectroscopic properties of dipicolinic acid and its dianion. Available at: [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid 2-(isopropylamino)ethyl ester. Available at: [Link]

-

PubChem. (n.d.). 4-Ethoxybenzoic acid. Available at: [Link]

-

Kizhnya, P., et al. (2023). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Molecules, 28(13), 5130. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. testbook.com [testbook.com]

- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 6. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Potential Biological Activity of 4-Ethoxypicolinic Acid

Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs for treating a variety of conditions, including infections and inflammation.[2] Modifications to the picolinic acid ring have yielded derivatives with diverse biological effects, such as antiviral, anticonvulsant, and herbicidal properties.[1][3] This inherent versatility makes the picolinic acid backbone a promising starting point for the discovery of novel therapeutic agents.

This guide focuses on a specific derivative, 4-Ethoxypicolinic acid, and explores its hypothesized biological activity as a modulator of the hypoxia-inducible factor (HIF) pathway. While direct studies on this particular molecule are scarce, its structural features suggest a compelling potential as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, a key regulator of cellular oxygen sensing.

Hypothesized Mechanism of Action: Inhibition of Prolyl Hydroxylase and Stabilization of HIF-1α

The central hypothesis for the biological activity of this compound is its function as a prolyl hydroxylase inhibitor. Prolyl hydroxylases (PHDs) are a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases that play a critical role in cellular oxygen sensing.[4] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[5] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation.

In hypoxic (low oxygen) conditions, PHD activity is diminished due to the lack of its co-substrate, oxygen. This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation upregulates a suite of genes involved in crucial adaptive responses to hypoxia, including angiogenesis, erythropoiesis, and anaerobic metabolism.

Small molecule inhibitors of PHDs can mimic a hypoxic response by preventing HIF-1α hydroxylation and subsequent degradation, even under normoxic conditions.[7] Many known PHD inhibitors are structurally related to 2-oxoglutarate, the co-substrate of PHDs. Picolinic acid derivatives, with their ability to chelate the active site iron and mimic the binding of 2-oxoglutarate, are a well-established class of PHD inhibitors. The structure of this compound, featuring a carboxylic acid and a pyridine ring, makes it a strong candidate for this mechanism of action.

Signaling Pathway of PHD2 Inhibition

Caption: Hypothesized mechanism of this compound.

Potential Therapeutic Applications

The stabilization of HIF-1α through PHD inhibition has a multitude of potential therapeutic applications, making this compound a compound of significant interest for further investigation.

| Therapeutic Area | Rationale for HIF-1α Stabilization |

| Anemia of Chronic Kidney Disease (CKD) | HIF-1α stabilization stimulates the endogenous production of erythropoietin (EPO), the primary hormone responsible for red blood cell production. This offers an oral treatment alternative to injectable erythropoiesis-stimulating agents (ESAs).[7] |

| Ischemic Diseases (e.g., Myocardial Infarction, Stroke) | Upregulation of HIF-1α target genes promotes angiogenesis (formation of new blood vessels) and cell survival pathways, which can help to restore blood flow and protect tissues from ischemic damage. |

| Wound Healing | HIF-1α plays a crucial role in orchestrating the wound healing process by promoting angiogenesis, cell migration, and extracellular matrix remodeling. |

| Inflammatory Conditions | HIF-1α has complex, context-dependent roles in inflammation. In some settings, its stabilization can promote anti-inflammatory responses and tissue protection. |

Experimental Validation of Biological Activity

A structured, multi-tiered approach is necessary to validate the hypothesized biological activity of this compound. This involves a combination of biochemical assays, cell-based experiments, and downstream analysis of target gene expression.

Experimental Workflow

Sources

- 1. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2017127791A1 - Process for the preparation of 4-alkoxy-3-acetoxypicolinic acids - Google Patents [patents.google.com]

- 6. origene.com [origene.com]

- 7. Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Resurgence of Picolinic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract

Picolinic acid, an endogenous metabolite of tryptophan, has emerged from the shadow of its isomer, nicotinic acid, to reveal a scaffold of profound pharmacological potential. Its derivatives are demonstrating a remarkable breadth of biological activities, including potent antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core attributes of picolinic acid derivatives. We will dissect their synthesis, explore their diverse mechanisms of action, and provide actionable experimental protocols to empower further investigation into this promising class of compounds.

Introduction: The Picolinic Acid Scaffold - More Than Just an Isomer

Picolinic acid, or pyridine-2-carboxylic acid, is a heterocyclic organic compound distinguished by a carboxylic acid group at the 2-position of a pyridine ring.[1] This seemingly simple structural arrangement imparts a unique set of physicochemical properties that are central to its biological activities. Unlike its isomer nicotinic acid (vitamin B3), picolinic acid's defining characteristic is its potent ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group work in concert to form stable complexes with a variety of divalent and trivalent metal ions, including zinc, iron, chromium, and copper.[2][3] This chelating activity is a cornerstone of its mechanism of action, influencing a wide array of cellular processes.[4]

Beyond its role as a metal chelator, picolinic acid serves as a versatile building block in medicinal chemistry, with its derivatives being integral to a significant number of FDA-approved drugs.[5] The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, enhancing binding affinity.[6] The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives with tailored pharmacological profiles.[7]

dot

Caption: General structure of picolinic acid.

Synthetic Strategies: Crafting Picolinic Acid Derivatives

The synthesis of picolinic acid derivatives typically involves the modification of the carboxylic acid group to form amides, esters, or hydrazides. These functional groups can then be further elaborated to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Picolinic Acid Amides

A common and effective method for the synthesis of picolinic acid amides involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.

Experimental Protocol: Synthesis of a Representative Picolinic Acid Amide

This protocol describes the synthesis of N-benzylpicolinamide, a representative picolinic acid amide.

Materials:

-

Picolinic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Benzylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend picolinic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude picolinoyl chloride can be used directly in the next step.

-

Amide Formation: Dissolve the crude picolinoyl chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C with stirring.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylpicolinamide.[2][6]

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.[8]

The Diverse Biological Activities of Picolinic Acid Derivatives

The structural versatility of picolinic acid derivatives has led to the discovery of a wide spectrum of biological activities. Changes in the substituents on the picolinic acid scaffold can lead to significant improvements in potency and reduction in toxicity.[7]

| Biological Activity | Examples of Derivatives and Key Findings | References |

| Antimicrobial | Picolinic acid and its sodium salt show high antimicrobial activity. Metal complexes of picolinates (e.g., with copper, zinc, cobalt) exhibit broad-spectrum antibacterial properties. | [9][10] |

| Anticancer | Certain derivatives induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells. Rhenium(I) complexes of picolinic acid have shown cytotoxicity against lung cancer cells. Picolinic acid itself has demonstrated antitumor activity in mice. | [8][11][12][13] |

| Anti-inflammatory | Borinic and picolinate esters have been identified as having anti-inflammatory properties, with some being effective for dermatological diseases. | [7] |

| Antiviral | Picolinic acid is a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by inhibiting membrane fusion events during viral entry. | [1][7] |

| Anticonvulsant | Picolinic acid 2-fluoro-benzylamide has shown broad-spectrum anticonvulsant action in preclinical models. | [7][14] |

Mechanisms of Action: Unraveling the Molecular Pathways

The biological effects of picolinic acid derivatives are mediated through various mechanisms, with metal chelation and enzyme inhibition being the most prominent.

Metal Chelation and Disruption of Metalloproteins

As potent chelating agents, picolinic acid and its derivatives can sequester essential metal ions, thereby inhibiting the activity of metalloenzymes that are crucial for pathogen survival and tumor growth.[4] For instance, the inhibition of zinc-requiring enzymes can arrest the growth of both prokaryotic and eukaryotic cells.[4] The antiviral activity is also linked to the chelation of metals in protein complexes required for viral replication.[7]

Induction of Apoptosis via Endoplasmic Reticulum Stress

Recent studies have elucidated a more intricate mechanism of anticancer activity for some picolinic acid derivatives. These compounds can induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic pathways, culminating in cancer cell death.[8][11]

dot

Caption: ER Stress-Mediated Apoptosis Pathway.

Modulation of Immune Responses

Picolinic acid can act as a biological response modifier. It can function as a second signal in the activation of IFN-γ-primed macrophages, leading to enhanced cytotoxic activity.[12] This immunomodulatory effect contributes to its anti-infective and antitumor properties.[15]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for assessing the biological activity of picolinic acid derivatives.

Protocol: MTT Assay for Anticancer Activity